
4-Bromo-2,6-bis(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine involves several steps. It has been used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-bis(trifluoromethyl)pyridine is C7H2BrF6N . Its molecular weight is 293.99 g/mol . The InChI code is 1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H .Chemical Reactions Analysis
4-Bromo-2,6-bis(trifluoromethyl)pyridine is involved in various chemical reactions. For example, it has been used in Suzuki couplings with various (hetero)aryl bromides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,6-bis(trifluoromethyl)pyridine include a molecular weight of 293.99 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 203 .Applications De Recherche Scientifique
Development of Ligands for Metal Binding : 4-Bromo-2,6-bis(trifluoromethyl)pyridine derivatives have been used to create ligands that bind to metals like palladium or platinum. These compounds can undergo thermal spin transitions, potentially useful in materials science (Tovee et al., 2010).
Synthesis of Novel Pharmaceutical Compounds : Derivatives of 4-Bromo-2,6-bis(trifluoromethyl)pyridine have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Some of these compounds showed promising activity against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Studies on Bromonium Ions : The mechanism of reactions involving bis(pyridine)-based bromonium ions, including those derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has been explored. These studies contribute to understanding the reactivity of such ions in organic chemistry (Neverov et al., 2003).
Halocyclization Mechanisms : Research on the halocyclization of alcohols mediated by bis(pyridine)bromonium triflates, including those derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has shed light on the influence of substituents on reaction mechanisms. This has implications in synthetic organic chemistry (Cui & Brown, 2000).
Synthesis of Complex Molecules for Material Science : 4-Bromo-2,6-bis(trifluoromethyl)pyridine has been used in the synthesis of complex molecules, which can serve as building blocks in metalloorganic structures. These structures have potential applications in photophysics and as chelating agents (Ruiz-Crespo et al., 2022).
Electrochemical Polymerization : The electro-oxidation of copper complexes derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine has been studied for the synthesis of polymers, which is important in materials chemistry (Aras et al., 1995).
Investigation of Spin-Transitions in Iron(II) Complexes : Studies have been conducted on the thermal and light-induced spin-transitions in iron(II) complexes involving derivatives of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. This research is significant in the field of spin crossover materials (Pritchard et al., 2009).
Synthesis of Pyridine Derivatives for Various Applications : Various pyridine derivatives, including those with a 4-Bromo-2,6-bis(trifluoromethyl)pyridine framework, have been synthesized for different applications, such as chemical sensors and organic synthesis (Ali et al., 2015).
Formation of N-Heterocyclic Complexes : The synthesis and characterization of N-heterocyclic complexes of rhodium and palladium using ligands derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine have been explored, contributing to organometallic chemistry (Simons et al., 2003).
Chemosensor Development : 2,6-Bis(2-benzimidazolyl)pyridine, a derivative of 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has been used as a chemosensor for fluoride ions. This has potential applications in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Bromo-2,6-bis(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
- In Suzuki–Miyaura coupling, the compound acts as an organoboron reagent, participating in carbon–carbon bond formation. Its mild reaction conditions and functional group tolerance contribute to its widespread use .
- Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium. This step is crucial for the cross-coupling process .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZLEVNCJCYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-bis(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

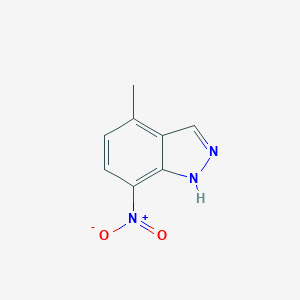

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
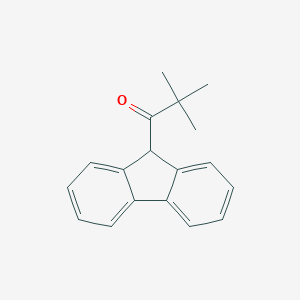
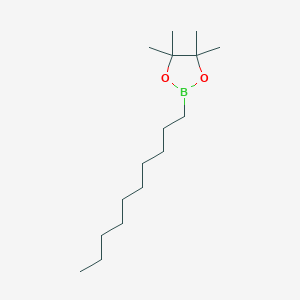
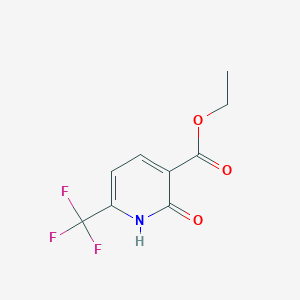

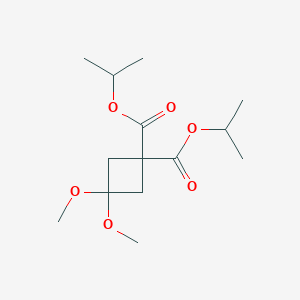

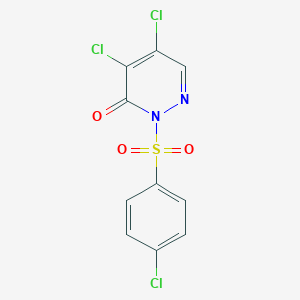



![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)